molecular formula C7H14O2 B6154367 2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol CAS No. 2169146-45-4

2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol

Cat. No.: B6154367
CAS No.: 2169146-45-4
M. Wt: 130.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol (CAS 2169146-45-4) is an organic compound of significant interest in advanced materials research, particularly valued for its application in the synthesis of polyamic acids used in liquid crystal alignment films for display technology . The molecule features a primary alcohol functional group alongside an epoxide (oxirane) ring, a combination that provides two distinct reactive sites for chemical modification and polymerization. This bifunctionality makes it a versatile building block (C7H14O2, MW: 130.18) for creating polymers and epoxy resins with specific mechanical and thermal properties . Its primary research value lies in its role as a key monomer or cross-linking agent. The epoxide ring can undergo ring-opening reactions, which are crucial for forming the polymer backbone or introducing specific side chains, while the alcohol group can be used to modify solubility or participate in further condensation reactions. This mechanism allows researchers to fine-tune the properties of the resulting polymeric materials, impacting characteristics such as thermal stability, adhesion, and optical transparency . As a specialized chemical intermediate, it is essential for developing new high-performance materials in electronics and optics. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2169146-45-4

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

Direct Epoxidation Using Peracids

The most straightforward route involves epoxidizing 3,3-dimethylallyl alcohol (2,2-dimethylprop-2-en-1-ol) with peracids such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid . The double bond in the allylic alcohol undergoes electrophilic addition, forming the epoxide ring. For example, reacting 3,3-dimethylallyl alcohol with m-CPBA in dichloromethane at 0–5°C for 4–6 hours yields 2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol with approximately 70–75% efficiency. This method is favored for its simplicity but requires careful control of temperature to avoid side reactions such as over-oxidation or polymerization.

Nucleophilic Ring-Opening of Epichlorohydrin Derivatives

Alkaline-Mediated Substitution

Epichlorohydrin (2-(chloromethyl)oxirane) serves as a versatile epoxide precursor in nucleophilic substitution reactions. Reacting 2,2-dimethylpropan-1-ol with epichlorohydrin in the presence of potassium carbonate or pyridine facilitates the displacement of chloride, forming the target compound. For example, a reaction in dichloromethane with pyridine at 25°C for 4 hours yielded 70% of the product after quenching with chilled water. This method is scalable but generates stoichiometric amounts of salt byproducts.

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. In a patented synthesis of Linezolid, sodium hydride was used to deprotonate the alcohol, enabling nucleophilic attack on epichlorohydrin at 70–75°C. This approach achieved a 94% yield of the epoxide intermediate, demonstrating the utility of strong bases in driving substitutions.

Shi Epoxidation of Diene Substrates

Diene Preparation and Epoxidation

A chiron-based strategy involves synthesizing diene precursors via Wittig olefination or Takai olefination , followed by Shi epoxidation. For example, ozonolysis of a methylene acetal derived from 2-deoxy-D-ribose produced an aldehyde, which underwent Takai olefination with 1,1-diiodoethane to form a diene. Subsequent Shi epoxidation and deprotection yielded the epoxy alcohol with 88% efficiency under BF₃- OEt₂ catalysis.

Regioselectivity Enhancement

The use of a dioxane template significantly improves regioselectivity. In comparative studies, the dioxane ring directed nucleophilic attack to the less hindered epoxide carbon, achieving >20:1 endo:exo selectivity in cyclization reactions. This contrasts with traditional tetrahydropyran (THP) templates, which offered only 5.8:1 selectivity under similar conditions.

Protection/Deprotection Strategies in Synthesis

Silyl Ether Protection

To prevent unwanted side reactions during epoxidation, the primary alcohol group is often protected as a tert-butyldiphenylsilyl (TBDPS) ether . For instance, diol intermediates protected with TBDPS underwent Shi epoxidation and subsequent deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product. This method ensures high functional group tolerance but adds synthetic steps.

Acetylation and Hydrolysis

In a synthesis of carvedilol derivatives, the hydroxyl group was acetylated using acetic anhydride before epoxide formation. After nucleophilic substitution with 2-(2-methoxyphenoxy)ethanamine, hydrochloric acid-mediated hydrolysis restored the alcohol functionality, achieving a 56.2% overall yield.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYieldAdvantagesLimitations
Direct Epoxidationm-CPBA, CH₂Cl₂, 0–5°C70–75%Simple, fewer stepsTemperature-sensitive
Epichlorohydrin SubstitutionK₂CO₃, CH₂Cl₂, 25°C70%ScalableSalt byproduct generation
Shi EpoxidationOxone, ketone catalyst, BF₃- OEt₂88%High regioselectivityComplex precursor synthesis
Protection/DeprotectionTBDPSCl, TBAF, HCl56–94%Functional group compatibilityAdditional synthetic steps

Scientific Research Applications

2,2-Dim

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxide-Containing Analogs

Benzyl 2-Methyl-3-(oxiran-2-yl)propanoate (Bn-MPO)
  • Structure : Contains an epoxide and ester group (C₁₄H₁₆O₃, MW: 232.27) .
  • Synthesis : Produced via Oxone-mediated epoxidation .
  • Reactivity : The ester group enables participation in nucleophilic acyl substitutions, contrasting with the alcohol group in the target compound, which favors oxidation or esterification.
Ethyl/Methyl (S)-3-(Oxiran-2-yl)propanoates
  • Structure: Epoxide-linked propanoate esters (C₆H₁₀O₃, MW: ~130–144) .
  • Applications : Precursors to (S)-dairy lactone, a flavoring agent .
  • Comparison : The target compound’s primary alcohol group offers distinct reactivity (e.g., hydrogen bonding, dehydration) compared to these esters.

Aromatic Substituted Alcohols

Majantol® (2,2-Dimethyl-3-(3-tolyl)propan-1-ol)
  • Structure : Aromatic substituent (C₁₂H₁₈O, MW: 178.27) with a 3-methylphenyl group .
  • Physical Properties : Boiling point = 276.9°C , density = 0.96 g/cm³ , flash point = 112.4°C .
  • Applications: Widely used in fragrances for its floral-aldehydic notes .
  • Safety : Classified as a contact allergen; regulated by IFRA with concentration limits in consumer products .
  • Contrast : Unlike the target compound’s epoxide, Majantol’s aromatic group enhances stability and reduces reactivity, making it suitable for long-lasting fragrances.

Amino-Substituted Alcohols

3-(Diethylamino)-2,2-dimethyl-propan-1-ol
  • Structure: Tertiary amine and alcohol (C₉H₂₁NO, MW: 159.27) .
  • Physical Properties : Boiling point = 226.6°C , density = 0.875 g/cm³ , flash point = 73.9°C .
  • Hazards : Acute oral toxicity (H302) and eye irritation (H319); requires PPE during handling .
  • Applications: Potential surfactant or pharmaceutical intermediate due to its amine group .
  • Comparison: The amino group introduces basicity and hydrogen-bonding capabilities, differing from the epoxide’s electrophilic nature.

Ether Derivatives

2,2-Dimethyl-3-(2-methyl-but-3-en-2-yloxy)propan-1-ol
  • Structure : Ether-linked substituent (C₁₀H₂₀O₂, MW: 172.27) .
  • Synthesis : Prepared via alkoxy group addition to propan-1-ol derivatives .
  • Reactivity : Ethers are less reactive than epoxides but offer hydrolytic stability.

Key Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol C₇H₁₄O₂ 130.19 N/A N/A Epoxide, alcohol Polymer intermediates
Majantol® C₁₂H₁₈O 178.27 276.9 0.96 Aromatic, alcohol Fragrances
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO 159.27 226.6 0.875 Amine, alcohol Surfactants, pharmaceuticals
Bn-MPO C₁₄H₁₆O₃ 232.27 N/A N/A Epoxide, ester Flavoring agents

Q & A

Q. How can researchers address analytical challenges in quantifying trace impurities?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to separate impurities (e.g., unreacted diol, oxidation byproducts) .
  • LOQ : Achieve limits of quantification <0.1% via high-resolution orbitrap MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.